molecular formula C18H13N3O2S B1177550 PulF protein CAS No. 147172-68-7

PulF protein

Número de catálogo: B1177550
Número CAS: 147172-68-7
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The PulF protein is a critical membrane platform component of the Klebsiella Type II Secretion System (T2SS), which facilitates the secretion of virulence factors such as the PulA lipoprotein. PulF is predicted to form a trimeric ion channel, as supported by AlphaFold2 (AF2) structural modeling and cross-linking experiments . Its topology includes three transmembrane segments (TMS1–TMS3), with TMS3 forming a perforating helix that contributes to ion channel activity . Functional studies demonstrate that cysteine substitution variants (e.g., PulF-L372C) impair PulA and PulG secretion, highlighting the importance of specific residues in oligomerization and function .

Propiedades

Número CAS

147172-68-7

Fórmula molecular

C18H13N3O2S

Sinónimos

PulF protein

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Evolutionary Confidence Scores

AF2 predictions reveal that the trimeric model exhibits the highest confidence scores:

Oligomeric State Average plDDT pTM Score ipTM Score Chain-Chain PAE (Å)
Monomer 85.2 0.72 N/A N/A
Dimer 83.5 0.68 0.61 4.8
Trimer 88.1 0.89 0.82 3.2
Tetramer 79.4 0.65 0.58 6.7

Data derived from AF2 modeling (Figure S3, S4) .

The trimer model shows the lowest inter-chain predicted alignment error (PAE), indicating stable inter-subunit interactions. Evolutionary coupling analysis further supports the trimer’s biological relevance, with 78% of predicted inter-chain contacts overlapping in the trimer model, compared to 52% in the dimer and 45% in the tetramer .

Cross-Linking and Functional Compatibility

  • Trimer Compatibility : Cross-linking of residues 171 and 371 (PulF-V171C/P371C) generates trimer-specific adducts, consistent with AF2-predicted distances (≤12 Å). In contrast, tetramer models place these residues >20 Å apart, contradicting experimental data .
  • Tetramer Incompatibility : The PulF-Y168/E370 residues in tetramer models exhibit Cα distances (>15 Å) incompatible with disulfide bond formation, ruling out tetrameric assembly in vivo .
  • Functional Secretion : Trimer-stabilizing variants (e.g., PulF-WT) enable robust PulA secretion, while destabilizing mutants (e.g., PulF-L372C) disrupt secretion, correlating with trimer integrity .

Flexibility and Domain Interactions

The N-terminal domain (NTD) of PulF exhibits higher flexibility in lipid bilayers (RMSF = 4.5 Å in POPC simulations), which may facilitate dynamic interactions with secretion partners like PulE . Trimer-specific PulF-PulE interfaces (RMSD = 1.5 Å) further validate the trimer’s role in forming a stable secretion platform .

Comparative Analysis with Other Oligomeric Channel Proteins

  • T2SS Homologs : Proteins like GspD in Vibrio cholerae form dodecameric secretin channels, contrasting with PulF’s trimeric architecture. This suggests PulF may represent a specialized ion channel within the T2SS membrane platform .
  • Ion Channels : Classical K+ channels (e.g., KcsA) adopt tetrameric structures, whereas PulF’s trimer highlights a unique evolutionary adaptation for coupling ion flux with secretion .

Data Tables Summarizing Key Findings

Table 1: Cross-Linking Validation of PulF Oligomers

Residue Pair Observed Oligomer Distance in Trimer (Å) Distance in Tetramer (Å) Functional Outcome
V171C–P371C Trimer 10.2 22.5 Secretion intact
Y168–E370 Trimer 8.7 18.9 Channel activity

Data from Figures S1, S5, S7 .

Table 2: Functional Impact of PulF Mutations

Variant Oligomer Stability PulA Secretion Efficiency PulG Assembly
Wild-Type High (Trimer) 100% Normal
L372C Disrupted 15% Impaired
V171C/P371C Trimer-specific 95% Normal

Data from Figure S6 .

Q & A

Q. How can researchers ensure ethical compliance when studying PulF protein in human-derived samples?

  • Methodological Answer : Obtain informed consent for primary cell use and anonymize donor metadata. Follow IRB protocols for biobanking and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing . Validate findings in at least two independent cohorts to mitigate population-specific biases .

Tables for Data Integration

Experimental Challenge Recommended Approach Key References
Low interaction reproducibilityOrthogonal assays + meta-analysis
Structural instability in vitroSEC + TSA + mutagenesis
Context-dependent signaling rolesMulti-omics + cross-species validation

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